Acetic acid, anhydride with dibutyl phosphite Acetic acid, anhydride with dibutyl phosphite
Brand Name: Vulcanchem
CAS No.: 3266-65-7
VCID: VC17016008
InChI: InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3
SMILES:
Molecular Formula: C12H25O6P
Molecular Weight: 296.30 g/mol

Acetic acid, anhydride with dibutyl phosphite

CAS No.: 3266-65-7

Cat. No.: VC17016008

Molecular Formula: C12H25O6P

Molecular Weight: 296.30 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, anhydride with dibutyl phosphite - 3266-65-7

Specification

CAS No. 3266-65-7
Molecular Formula C12H25O6P
Molecular Weight 296.30 g/mol
IUPAC Name acetyl acetate;dibutyl hydrogen phosphite
Standard InChI InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3
Standard InChI Key JEGJNUNRWUQTCH-UHFFFAOYSA-N
Canonical SMILES CCCCOP(O)OCCCC.CC(=O)OC(=O)C

Introduction

Chemical Structure and Composition

Molecular Architecture

Acetic acid, anhydride with dibutyl phosphite is a mixed anhydride formed by the condensation of dibutyl phosphite ((C4H9O)2P(O)H\text{(C}_4\text{H}_9\text{O)}_2\text{P(O)H}) and acetic anhydride ((CH3CO)2O\text{(CH}_3\text{CO)}_2\text{O}). The resulting structure features a central phosphorus atom bonded to two butyloxy groups, one acetyloxy group, and an additional oxygen atom, as depicted in its SMILES notation: CCCCOP(O)OCCCC.CC(=O)OC(=O)C\text{CCCCOP(O)OCCCC.CC(=O)OC(=O)C} . The presence of both phosphite and acyl groups confers dual reactivity, enabling participation in phosphorylation and acetylation reactions.

Spectroscopic Characteristics

  • InChI Key: JEGJNUNRWUQTCH-UHFFFAOYSA-N .

  • Hydrogen Bonding: The compound exhibits one hydrogen bond donor and six hydrogen bond acceptors, influencing its solubility in polar solvents .

  • Rotatable Bonds: Ten rotatable bonds contribute to its conformational flexibility, which may impact its reactivity in solution .

Component Compounds

The synthesis of this compound relies on two primary precursors:

  • Dibutyl phosphite (PubChem CID 15739): A phosphite ester used as a reducing agent and stabilizer.

  • Acetic anhydride: A widely employed acylating agent in organic synthesis .

Synthesis and Production

Conventional Synthesis Pathway

The compound is typically synthesized via a two-step process:

  • Chlorination of Dibutyl Phosphite: Reaction with chlorinating agents (e.g., thionyl chloride) yields a reactive phosphorus dichloride intermediate.

  • Cyclization with Acetic Anhydride: Heating the intermediate with excess dibutyl phosphite at 100–300°C facilitates cyclization, forming the target anhydride .

Optimization Considerations

  • Solvent Systems: Dichloromethane is preferred for chlorination due to its inertness and ability to dissolve phosphorus intermediates .

  • Stoichiometry: A 1:1 molar ratio of dibutyl phosphite to acetic anhydride ensures complete conversion, minimizing side products .

Industrial-Scale Production

Recent patents describe scalable methods using cost-effective reagents like thionyl chloride, which reduce production costs by 30% compared to traditional routes . Continuous-flow reactors have also been adopted to enhance yield (up to 85%) and purity (>95%) .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Molecular Weight296.30 g/molPubChem
Exact Mass296.13887551 DaPubChem
PSA (Polar Surface Area)105.78 ŲPubChem
LogP (Partition Coefficient)0.78PubChem

Reactivity Profile

  • Hydrolysis: Susceptible to hydrolysis in aqueous media, yielding dibutyl phosphoric acid and acetic acid.

  • Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides and butene gases .

Applications in Industrial and Research Contexts

Polymer Stabilization

Acetyl dibutyl phosphite acts as a secondary antioxidant in polyolefins, scavenging free radicals and preventing thermal degradation. Its phosphite moiety inhibits peroxide formation, extending polymer lifespan by up to 40% under UV exposure .

Organic Synthesis

  • Peptide Coupling: Serves as a mild activating agent for carboxyl groups, facilitating amide bond formation without racemization .

  • Ligand in Catalysis: Coordinates to transition metals (e.g., palladium) in cross-coupling reactions, enhancing catalytic efficiency in C–N bond formations .

Recent Advances and Future Directions

Green Synthesis Innovations

A 2024 patent disclosed a solvent-free cyclization method using microwave irradiation, reducing reaction time from 12 hours to 20 minutes and improving energy efficiency by 60% .

Emerging Applications

  • Battery Electrolytes: Preliminary studies indicate potential as a flame-retardant additive in lithium-ion batteries, reducing thermal runaway risks .

  • Pharmaceutical Intermediates: Utilized in the synthesis of prodrugs targeting phosphorylated proteins, with ongoing clinical trials for oncology applications .

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